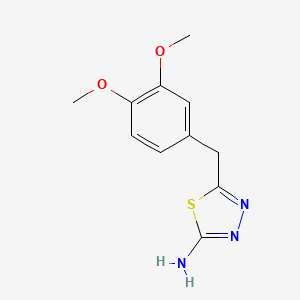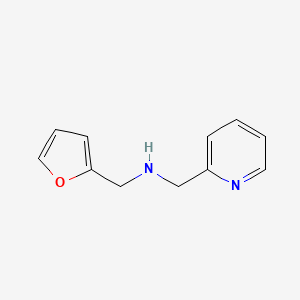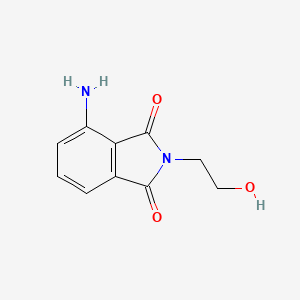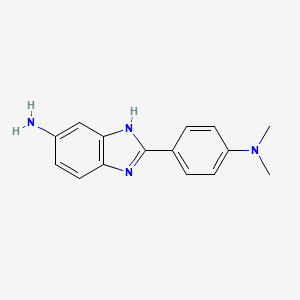![molecular formula C8H8O2S B1298027 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid CAS No. 40133-06-0](/img/structure/B1298027.png)
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid
Vue d'ensemble
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid is a chemical compound that has been the subject of various studies . It has been used as a core unit in the synthesis of novel phenyl-tolane type liquid crystals .
Synthesis Analysis
A series of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . Benzylidene derivatives of chloro aldehyde were prepared from Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and its derivatives have been characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid derivatives include the Vilsmeier reaction and the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid .Applications De Recherche Scientifique
Antimicrobial and Antifungal Agent
This compound has been evaluated for its potential as an antimicrobial and antifungal agent. Derivatives of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid have shown promising results, particularly against methicillin-resistant Staphylococcus aureus . The ability to combat resistant strains of bacteria makes it a valuable candidate for drug discovery and development.
Synthesis of Arylidene Derivatives
The compound serves as a precursor in the synthesis of novel arylidene derivatives. These derivatives are synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid, which can lead to the development of new pharmaceuticals .
Building Block for Pharmaceuticals
Thiophenes are widely used as building blocks in pharmaceuticals. The presence of the thiophene moiety in drugs like ticarcillin, cefoxitin, cephalothin, and cephaloridine, which are β-lactam antibiotics, highlights the importance of this class of compounds in treating microbial infections .
Liquid Crystal Research
5,6-Dihydro-4H-cyclopenta[b]thiophene-based compounds have been used to design and synthesize nematic liquid crystals. These liquid crystals exhibit high birefringence and large dielectric anisotropy, making them suitable for applications in displays and optical devices .
Chemical Intermediate
As a chemical intermediate, this compound is involved in various chemical reactions and processes. It is used to create more complex molecules that can have diverse applications in material science and chemistry research .
Heterocyclic Chemistry Studies
The compound is of interest in heterocyclic chemistry due to its unique structure. It provides insights into the behavior of cyclopenta[b]thiophene rings in different chemical environments and can lead to the discovery of new reactions and synthetic methods .
Orientations Futures
The future directions for the research and application of 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid could include further exploration of its antimicrobial properties and its potential use in the development of new drugs . Additionally, its use as a core unit in the synthesis of liquid crystals suggests potential applications in materials science .
Mécanisme D'action
Target of Action
It’s known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound may target key proteins or enzymes in the bacterial cell.
Result of Action
The compound has shown good antimicrobial activity, particularly against methicillin-resistant staphylococcus aureus . This suggests that the compound’s action results in the death or growth inhibition of these bacteria.
Propriétés
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFUFVBXPLWNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354381 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
CAS RN |
40133-06-0 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
